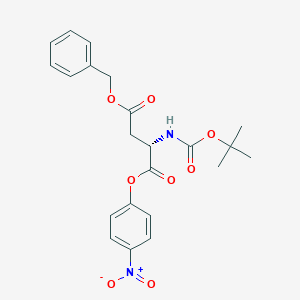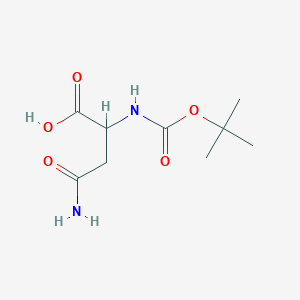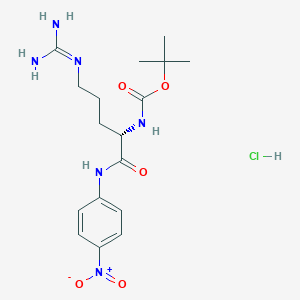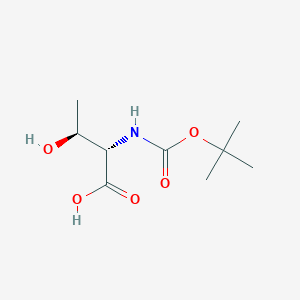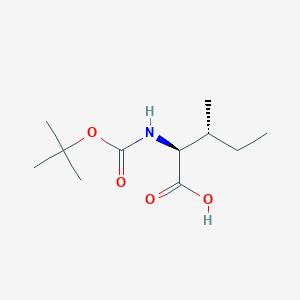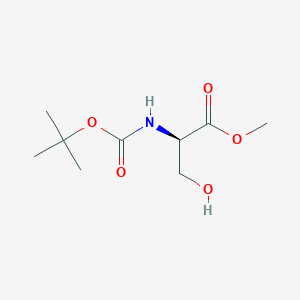
Boc-D-ser-ome
Vue d'ensemble
Description
Boc-D-ser-ome, also known as N-(tert-Butoxycarbonyl)-D-serine methyl ester, is a derivative of the amino acid serine. It is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which prevents unwanted reactions at the amino group during synthesis. The compound has the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol .
Applications De Recherche Scientifique
Boc-D-ser-ome has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Utilized in the modification of biomolecules for various applications in biotechnology and medicine
Mécanisme D'action
Target of Action
Boc-D-Ser-OMe, also known as N- (tert-Butoxycarbonyl)-D-serine methyl ester, is primarily used in the synthesis of purines, thymidines, and choline . These compounds play crucial roles in various biological processes. Purines are essential components of nucleic acids and energy molecules such as ATP and GTP, while thymidines are part of the DNA molecule. Choline is a vital nutrient that is involved in various metabolic pathways, including neurotransmitter synthesis and cell-membrane signaling.
Mode of Action
It is known to participate in the synthesis of purines, thymidines, and choline . This suggests that it may interact with enzymes involved in these biosynthetic pathways, acting as a substrate or intermediate.
Biochemical Pathways
This compound is involved in the biosynthesis of purines, thymidines, and choline . These pathways are essential for various biological processes, including DNA replication, energy metabolism, and neurotransmission. The downstream effects of these pathways include cell growth and division, energy production, and neural communication.
Result of Action
The result of this compound’s action is the synthesis of purines, thymidines, and choline . These compounds have various effects at the molecular and cellular levels. For example, purines and thymidines are integral components of DNA and RNA, so they play a crucial role in genetic information storage and transmission. Choline is involved in lipid metabolism and neurotransmitter synthesis, influencing cell membrane integrity and neural communication.
Analyse Biochimique
Biochemical Properties
Boc-D-ser-ome plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The protective group, tert-butoxycarbonyl (Boc), is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during peptide synthesis . This compound is also involved in reactions with other biomolecules, such as amino acids and nucleotides, facilitating the formation of complex peptides and proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, this compound can prevent exercise-induced muscle damage and improve mental performance during stress-related tasks . These effects are likely due to its role in modulating amino acid availability and metabolism within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s protective group allows it to interact with specific enzymes involved in peptide synthesis, such as carboxypeptidases and aminopeptidases . These interactions facilitate the formation of peptide bonds and the synthesis of complex peptides . Additionally, this compound can influence gene expression by modulating the availability of amino acids required for protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under basic conditions but can degrade under acidic conditions . Long-term studies have shown that this compound can maintain its activity and function in in vitro and in vivo settings, although its effects may diminish over time due to degradation . Researchers have observed that the compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive molecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance muscle function and prevent exercise-induced muscle damage . At high doses, this compound can exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . Researchers have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as carboxypeptidases and aminopeptidases, facilitating the formation of peptide bonds and the synthesis of complex peptides. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the availability of amino acids required for protein synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s protective group allows it to be selectively transported to specific cellular compartments, where it can exert its effects on peptide synthesis and amino acid metabolism . Researchers have observed that this compound can accumulate in certain tissues, influencing its localization and activity .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can influence its activity and function . The compound’s protective group contains targeting signals that direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus . Additionally, post-translational modifications can further influence this compound’s localization and activity within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-ser-ome typically involves the protection of the amino group of D-serine with a tert-butoxycarbonyl group, followed by esterification of the carboxyl group with methanol. The process can be summarized as follows:
Protection of the Amino Group: D-serine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) to form Boc-D-serine.
Esterification: Boc-D-serine is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-D-ser-ome undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Boc-D-serine.
Deprotection: The Boc group can be removed under acidic conditions to yield D-serine methyl ester.
Substitution: The hydroxyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Hydrolysis: Boc-D-serine.
Deprotection: D-serine methyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
Boc-L-serine methyl ester: Similar structure but with L-serine instead of D-serine.
Fmoc-D-serine methyl ester: Uses a different protective group (fluorenylmethyloxycarbonyl) instead of Boc.
Boc-D-serine: Lacks the ester group, only the Boc-protected amino acid
Uniqueness: Boc-D-ser-ome is unique due to its combination of the Boc protective group and the esterified carboxyl group, making it highly versatile in peptide synthesis. The D-configuration of serine also provides distinct stereochemical properties compared to its L-counterpart .
Propriétés
IUPAC Name |
methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327481 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95715-85-8 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-D-SERINE METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


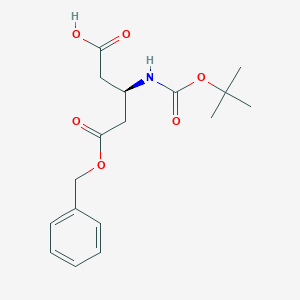
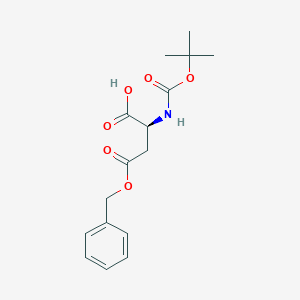


![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B558373.png)



